

Spectroscopic Data for 3-Bromo-5fluorophthalide: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Currently, a comprehensive, publicly available dataset detailing the experimental spectroscopic and synthetic protocols for **3-Bromo-5-fluorophthalide** is not available in peer-reviewed literature or major chemical databases. This technical guide, therefore, provides predicted spectroscopic data based on the analysis of structurally related compounds and general principles of spectroscopy. It also outlines a plausible synthetic approach, which would require experimental validation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Bromo-5-fluorophthalide**. These values are estimations derived from known data for phthalide, brominated, and fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Bromo-5-fluorophthalide**



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.8-8.0	d	~8-9	H-7
~7.6-7.8	dd	~8-9, ~2-3	H-6
~7.4-7.6	d	~2-3	H-4
~6.0-6.2	S	-	H-3 (methine)

Solvent: CDCl3

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Bromo-5-fluorophthalide**

Chemical Shift (δ, ppm)	Assignment
~168-170	C=O (lactone)
~160-163 (d, ¹JCF ≈ 250 Hz)	C-5
~145-148	C-7a
~130-133	C-3a
~128-131 (d, ³ JCF ≈ 8-10 Hz)	C-7
~120-123 (d, ³ JCF ≈ 8-10 Hz)	C-4
~115-118 (d, ² JCF ≈ 22-25 Hz)	C-6
~90-93	C-3

Solvent: CDCl3

Table 3: Predicted Infrared (IR) Spectroscopic Data for **3-Bromo-5-fluorophthalide**



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~1760-1780	Strong	C=O stretch (γ-lactone)
~1600-1620	Medium	Aromatic C=C stretch
~1450-1480	Medium	Aromatic C=C stretch
~1200-1250	Strong	C-O stretch (lactone)
~1000-1100	Strong	C-F stretch
~600-700	Medium-Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data for 3-Bromo-5-fluorophthalide

m/z	Relative Intensity (%)	Assignment
232/234	~100/98	[M] ⁺ (Molecular ion peak with bromine isotopes)
153	Moderate	[M - Br]+
125	Moderate	[M - Br - CO]+
96	Low	[C ₆ H ₃ F] ⁺

Proposed Synthetic Protocol

A potential synthetic route to **3-Bromo-5-fluorophthalide** could start from 2-bromo-4-fluorobenzoic acid. This proposed method requires experimental verification and optimization.

Reaction Scheme:

• Reduction of 2-bromo-4-fluorobenzoic acid: The carboxylic acid can be reduced to the corresponding benzyl alcohol, (2-bromo-4-fluorophenyl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.



- Hydroxymethylation and Lactonization: The resulting benzyl alcohol could potentially be converted to the phthalide through a hydroxymethylation reaction followed by intramolecular cyclization. A more direct, albeit potentially lower-yielding, approach could involve the radical bromination of 5-fluoro-2-methylbenzoic acid followed by cyclization.
- Direct Bromination of 5-Fluorophthalide: A more plausible route involves the synthesis of 5fluorophthalide from 4-fluorobenzoic acid derivatives, followed by a selective bromination at the 3-position. Radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride is a standard method for the synthesis of 3-bromophthalides.

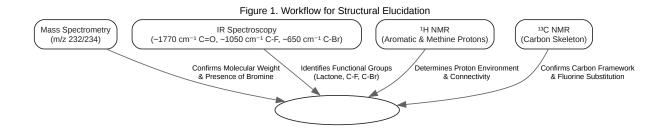
Detailed Experimental Steps (Hypothetical):

- To a solution of 5-fluorophthalide (1 equivalent) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
- Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **3-Bromo-5-fluorophthalide**.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Structural Elucidation Workflow

The logical workflow for confirming the structure of **3-Bromo-5-fluorophthalide** from its spectroscopic data is outlined below.





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Figure 1. Workflow for Structural Elucidation

This diagram illustrates how the combination of mass spectrometry, IR, and NMR spectroscopy would be used to confirm the molecular formula, functional groups, and specific connectivity of **3-Bromo-5-fluorophthalide**.

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